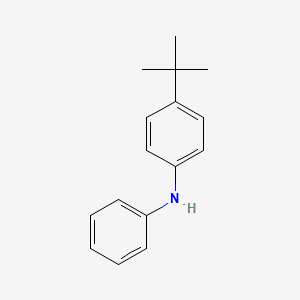

4-tert-butyl-N-phenylaniline

描述

Nomenclature and Chemical Identity of 4-tert-butyl-N-phenylaniline

This compound is an aromatic organic compound. Its chemical structure features a phenyl group and a 4-tert-butylphenyl group bonded to a central nitrogen atom. The presence of the bulky tert-butyl group significantly influences the molecule's physical and chemical properties.

This compound is also known by several synonyms, including 4-tert-Butyldiphenylamine, (4-tert-Butylphenyl)phenylamine, and N-(4-tert-Butylphenyl)aniline. cymitquimica.comtcichemicals.com Its unique identification in chemical databases and literature is ensured by its CAS (Chemical Abstracts Service) number, which is 4496-49-5. cymitquimica.comtcichemicals.comsigmaaldrich.comtcichemicals.comchemscene.combldpharm.comchemicalbook.comalfachemch.comapolloscientific.co.uk

The molecular formula of this compound is C16H19N. cymitquimica.comsigmaaldrich.comchemscene.combldpharm.comalfachemch.com This formula indicates that each molecule is composed of 16 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. The molecular weight of the compound is approximately 225.34 g/mol . cymitquimica.comchemscene.combldpharm.comalfachemch.com Physically, it appears as a white to light yellow powder or crystal. cymitquimica.comtcichemicals.com

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 4496-49-5 cymitquimica.comtcichemicals.comsigmaaldrich.comtcichemicals.comchemscene.combldpharm.comchemicalbook.comalfachemch.comapolloscientific.co.uk |

| Molecular Formula | C16H19N cymitquimica.comsigmaaldrich.comchemscene.combldpharm.comalfachemch.com |

| Molecular Weight | 225.34 g/mol cymitquimica.comchemscene.combldpharm.comalfachemch.com |

| Appearance | White to light yellow powder/crystal cymitquimica.comtcichemicals.com |

| Melting Point | 66.0 to 70.0 °C tcichemicals.comtcichemicals.com |

| Boiling Point | ~270-275°C at 760 mmHg |

| Density | ~1.014-1.02 g/cm³ at 25°C alfachemch.comchemshuttle.com |

| Solubility | Moderately soluble in toluene (B28343), chloroform, diethyl ether; sparingly soluble in water alfachemch.comchemshuttle.com |

Historical Context and Early Research Significance

The study of diarylamines, the class of compounds to which this compound belongs, has a long history rooted in the development of synthetic dyes and later, antioxidants. The tert-butyl group, a bulky substituent, gained prominence in chemical synthesis for its ability to impart steric hindrance, thereby enhancing the stability and modifying the reactivity of molecules. mdpi.com

Early research on compounds like this compound was often driven by the need for stabilizers in industrial products. Phenolic and aminic compounds were identified as effective antioxidants for materials such as rubber and plastics, preventing degradation caused by oxidation. mdpi.comresearchgate.net The introduction of the tert-butyl group onto the phenyl ring of a diarylamine was a strategic modification to improve its performance as an antioxidant.

While specific early research exclusively focused on this compound is not extensively documented in readily available literature, its synthesis and properties would have been investigated within the broader context of developing novel antioxidants and intermediates for organic synthesis. The Buchwald-Hartwig amination, a significant reaction for forming carbon-nitrogen bonds, has been a key method for preparing such diarylamines, and research in this area has indirectly contributed to the understanding and availability of compounds like this compound. chemicalbook.comalfachemch.com

Current Research Landscape and Emerging Applications

The current research landscape for this compound is diverse, with its application extending beyond its traditional role as an antioxidant.

Organic Electronics: A significant area of modern research is its use as a building block for materials in organic electronics. cymitquimica.com Specifically, it serves as a precursor for synthesizing hole-transporting materials and as a component in the development of small molecule semiconductors. cymitquimica.comtcichemicals.com Its aromatic amine structure is crucial for these applications, contributing to the electronic properties required for devices like organic light-emitting diodes (OLEDs).

Catalysis: In the field of catalysis, derivatives of this compound are being explored. For instance, its structure is relevant in the development of chiral phosphoric acid (CPA) catalysts. Recent studies have shown that anilines, including N-phenylaniline derivatives, can undergo para-addition to cyclic thioimidates, a reaction catalyzed by CPAs to create chiral N,S-acetals. acs.orgacs.org The electronic and steric properties of substituents on the aniline (B41778), such as a tert-butyl group, can influence the reactivity and enantioselectivity of these reactions. acs.orgacs.org

Medicinal Chemistry: this compound also serves as a scaffold in medicinal chemistry. It is used as a building block for creating more complex bioactive molecules. chemshuttle.com The diarylamine core is a common feature in various pharmacologically active compounds.

Polymer Science: The compound continues to be relevant in polymer science, not just as a simple antioxidant but also in the synthesis of specialized polymers. The presence of the tert-butyl group can enhance the thermal stability and solubility of polymers derived from it.

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMXLEWVJZEVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466175 | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4496-49-5 | |

| Record name | 4-tert-Butyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies for 4 Tert Butyl N Phenylaniline

Established Synthetic Pathways

Established methods for synthesizing 4-tert-butyl-N-phenylaniline primarily rely on robust and well-documented palladium-catalyzed reactions and cross-coupling strategies.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the formation of the C-N bond in this compound. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The synthesis of this compound can be approached by reacting 4-tert-butylaniline (B146146) with an appropriate phenyl electrophile or by coupling aniline (B41778) with a 4-tert-butylphenyl electrophile.

The efficiency of these reactions is highly dependent on the choice of ligand for the palladium catalyst. For instance, palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands like (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ have proven effective for the amination of a wide array of aryl halides and triflates. cmu.edu These catalyst systems can facilitate reactions under relatively mild conditions, including room temperature for certain substrates. cmu.edu For example, the reaction of 4-tert-butylbromobenzene with di-n-butylamine, a related secondary amine, proceeds in good yield using a catalyst system of Pd₂(dba)₃ and a specific phosphine ligand. cmu.edu The choice of base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄), and solvent, like toluene (B28343) or DME, also plays a critical role in optimizing the reaction yield. cmu.edu

A notable application of this methodology is the double Buchwald-Hartwig amination of substituted bromoanilines to synthesize functionalized phenazines, demonstrating the robustness of this reaction in forming multiple C-N bonds in a single process. clockss.org The synthesis of this compound itself can be a key step in the preparation of more complex amines through subsequent Buchwald-Hartwig amination reactions of aryl thioethers. chemicalbook.com

Table 1: Palladium-Catalyzed Amination Reaction Data

| Amine Substrate | Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | 4-tert-butylphenyl triflate | Pd(OAc)₂ / Ligand 4 | NaOt-Bu | Toluene | Room Temp | 77 | cmu.edu |

| Di-n-butylamine | 4-tert-butylphenyl triflate | Pd(OAc)₂ / Ligand 4 | NaOt-Bu | Toluene | 80 | Acceptable | cmu.edu |

| Di-n-butylamine | 4-tert-butylbromobenzene | Pd₂(dba)₃ / Ligand 5 | NaOt-Bu | Toluene | N/A | Good | cmu.edu |

| 2-bromo-4-tert-butylaniline | (self-coupling) | Pd(OAc)₂ / Phosphine ligand | Cs₂CO₃ | Toluene | 120 | 55 (of phenazine) | clockss.org |

Cross-Coupling Reactions Utilizing 4-tert-butyl-aniline Precursors

Beyond direct amination, cross-coupling reactions using precursors derived from 4-tert-butylaniline are a versatile strategy. These methods often involve the initial preparation of a more complex intermediate which then undergoes coupling. For example, 4-tert-butylaniline can be a starting material for creating more elaborate structures that are subsequently used in palladium-catalyzed couplings. researchgate.net

One such approach is the Suzuki-Miyaura reaction. Although primarily a C-C bond-forming reaction, it can be used to synthesize precursors to the target molecule. For instance, a (4-tert-butylphenyl)methylboronic acid could be coupled with a suitable nitrogen-containing aryl halide. smolecule.com The bulky tert-butyl group on the aniline precursor can influence the reactivity in these cross-coupling reactions through steric hindrance, which may necessitate the use of specialized palladium catalysts with large ligands, such as XPhos, to achieve high efficiency.

Reductive amination is another important method, where 4-tert-butylaniline is reacted with a carbonyl compound, like an aldehyde, to form an imine, which is then reduced to the corresponding amine. smolecule.com For instance, treating a suitable aldehyde with 4-tert-butylaniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can yield the desired N-substituted aniline derivative with high efficiency. smolecule.com More recently, photoredox-catalyzed cross-coupling reactions have emerged. For example, an iridium(III)-catalyzed reaction has been used to synthesize pyrrole (B145914) derivatives by treating a specific aldehyde with 4-tert-butylaniline. rsc.org

Table 2: Cross-Coupling Reaction Data with 4-tert-butylaniline Precursors

| Reaction Type | Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Reductive Amination | 4-tert-butylaniline | 6-nitro-1,3-benzodioxole-5-carbaldehyde | Sodium triacetoxyborohydride (STAB) | DCE, 25°C | >80 | smolecule.com |

| Suzuki-Miyaura | (4-tert-butylphenyl)methylboronic acid | 5-bromo-6-nitro-1,3-benzodioxole | PdCl₂(PPh₃)₂ | THF, 80°C | 78-85 | smolecule.com |

| Photoredox Catalysis | 4-tert-butylaniline | Functionalized Aldehyde | Ir(III) photocatalyst | Methanol, Room Temp | Good | rsc.org |

Electrochemical Synthesis Routes

Electrochemical methods offer a reagent-free and sustainable alternative for synthesizing complex molecules. While direct electrochemical synthesis of this compound is not widely documented, related electrochemical transformations highlight the potential of this approach. A notable example is the electrochemical oxidative dimerization of secondary arylamines to form tetrasubstituted hydrazines. ccspublishing.org.cnsioc-journal.cn In a model reaction, the oxidative dimerization of bis(4-(tert-butyl)phenyl)amine was achieved with an 89% yield. ccspublishing.org.cnsioc-journal.cn This process is conducted under a constant current in an undivided cell, using a reticulated vitreous carbon (RVC) anode and a platinum cathode, and often in the presence of a base like pyridine. ccspublishing.org.cnsioc-journal.cn

This methodology demonstrates the feasibility of forming N-N bonds electrochemically, suggesting that N-aryl bond formation could also be accessible under similar principles. The key advantage is the avoidance of transition metal catalysts and chemical oxidants. ccspublishing.org.cnsioc-journal.cn Other research has shown the use of electrochemical methods for the fluorination of aromatic molecules, where a tert-butyl group can facilitate the electrochemical oxidation and subsequent reaction. nih.govnih.gov These studies underscore the potential of electrochemistry in modifying aniline derivatives.

Table 3: Electrochemical Synthesis Data of a Related Compound

| Starting Material | Product | Anode | Cathode | Solvent/Electrolyte | Current/Potential | Yield (%) | Reference |

| bis(4-(tert-butyl)phenyl)amine | 1,1,2,2-tetrakis(4-(tert-butyl)phenyl)hydrazine | Reticulated Vitreous Carbon (RVC) | Platinum plate | THF/MeOH, Pyridine | Constant current (0.1 mA/cm²) | 89 | ccspublishing.org.cnsioc-journal.cn |

| 4-tert-butyl-diboc-catechol | Di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate | N/A | N/A | Acetonitrile, Et₃N·3HF, NBu₄PF₆ | Potentiostatic | 10.4 (Radio-fluorination efficiency) | nih.govnih.gov |

Novel Synthetic Strategies and Methodological Advancements

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Triarylborane Catalyzed N-Alkylation

A significant advancement in C-N bond formation is the use of metal-free catalysts, such as triarylboranes. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful Lewis acid catalyst for the N-alkylation of a wide range of amines, including diarylamines, with substrates like aryl esters. rsc.orgutas.edu.auscispace.com This method avoids the use of transition metals and often proceeds under mild conditions without the need for hydrogen gas or silane (B1218182) reductants. rsc.org

The reaction is believed to proceed through the activation of the ester by the borane (B79455) catalyst, generating an electrophilic carbenium ion which is then attacked by the amine nucleophile. rsc.org This methodology has been successfully applied to synthesize numerous N-alkylated products in good to excellent yields (up to 95%). rsc.orgutas.edu.au While direct synthesis of this compound using this specific method is not explicitly detailed, the successful N-alkylation of various diarylamines suggests its applicability. utas.edu.au Furthermore, B(C₆F₅)₃ has been used to catalyze the chemoselective N-alkylation of unprotected arylamines using alcohols as the alkylating agent, offering another versatile, metal-free route. acs.org

Table 4: Triarylborane Catalyzed N-Alkylation Data

| Amine Substrate | Alkylating Agent | Catalyst | Key Features | Yield Range (%) | Reference |

| Diarylamines, N-methylphenyl amines, Carbazoles | Aryl Esters | B(C₆F₅)₃ | Metal-free, mild conditions, no H₂ or silane reductants | up to 95 | rsc.orgutas.edu.au |

| Unprotected Arylamines | Benzylic Alcohols | B(C₆F₅)₃ | Metal-free, chemoselective (N- vs C-alkylation) | Good | acs.org |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals. For the synthesis of aniline derivatives, this includes the use of biocatalysts, greener solvents, and more atom-economical reactions. Biocatalytic reductive amination, using enzymes like Amine Dehydrogenases (AmDHs), presents a highly selective and environmentally benign route to amines. rsc.org These enzymatic reactions can achieve high conversions and stereoselectivity under mild conditions, typically in aqueous buffer solutions. rsc.org

Another green approach involves modifying existing synthetic routes to be more environmentally friendly. For example, the direct synthesis of p-tert-butylaniline from aniline and isobutylene (B52900) can be achieved using a heterogeneous zeolite molecular sieve catalyst. google.com This method allows for easy separation of the catalyst from the reaction mixture and avoids the production of aniline-containing wastewater, a significant environmental concern in traditional routes. google.com Additionally, research into photoredox catalysis using visible light, sometimes in combination with cost-effective additives like tert-butylamine, offers a milder and more energy-efficient alternative to traditional thermal cross-coupling reactions. acs.orgchemrxiv.org These advancements point towards a future of more sustainable production methods for compounds like this compound.

Table 5: Green Chemistry Approaches Data

| Approach | Substrates | Catalyst/System | Key Advantages | Reference |

| Biocatalytic Reductive Amination | Phenylacetone derivatives | Amine Dehydrogenases (AmDHs) | High conversion and stereoselectivity, mild aqueous conditions | rsc.org |

| Heterogeneous Catalysis | Aniline, Isobutylene | Zeolite molecular sieve | Easy catalyst separation, no wastewater discharge | google.com |

| Photoredox/Nickel Catalysis | Aryl halides, Amines | Ni catalyst, visible light, tert-butylamine | Mild conditions, cost-effective, precipitate-free | acs.orgchemrxiv.org |

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for the development of more complex molecules with tailored properties. Its derivatization and functionalization are key to unlocking its potential in materials science and synthetic chemistry. Strategies primarily target the reactive secondary amine and the aromatic rings, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

The secondary amine group in this compound is a prime site for chemical modification, enabling the extension of the molecular structure and the modulation of its electronic properties. A variety of chemical reactions can be employed for this purpose.

Standard amine derivatization techniques are readily applicable. For instance, N-acylation can be achieved through reaction with acyl chlorides or anhydrides. A common method for protecting the amine or introducing a carbamate (B1207046) group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often catalyzed by ionic liquids or acids like perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.org Another approach involves N-alkylation to introduce additional substituents.

More advanced methods focus on incorporating the amine into larger conjugated systems. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group onto the phenyl ring activated by the amine. ias.ac.in Furthermore, the nitrogen atom can act as a nucleophile in coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of new carbon-nitrogen bonds, linking the amine to other aryl groups. chemicalbook.com This methodology is fundamental in synthesizing complex triarylamines, which are valuable as hole-transport materials.

Research has also demonstrated the derivatization of similar amine structures to create highly functionalized molecules. For example, the synthesis of N,N-bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) involves a palladium-catalyzed reaction, which is then further functionalized through bromination with N-Bromosuccinimide (NBS) or formylation, creating reactive handles for subsequent Suzuki coupling reactions. ias.ac.in

Table 1: Selected Reagents for Amine Moiety Functionalization

| Reagent Class | Specific Reagent(s) | Type of Functionalization |

| Acylating Agents | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc Protection |

| Formylating Agents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Vilsmeier-Haack Formylation |

| Brominating Agents | N-Bromosuccinimide (NBS) | N-Bromination / Ring Bromination |

| Cross-Coupling Catalysts | Palladium catalysts (e.g., Pd(dba)₂) | Buchwald-Hartwig Amination, Suzuki Coupling |

The tert-butyl group is widely used in organic chemistry to provide kinetic stabilization and steric hindrance. researchgate.net This "tert-butyl effect" can shield reactive centers, control molecular geometry, and influence the solid-state packing of molecules. researchgate.netresearchgate.net Building upon the inherent steric bulk of this compound, the introduction of additional large substituents is a key strategy for fine-tuning molecular properties.

The addition of more bulky groups can prevent undesirable side reactions and inhibit catalyst deactivation by sterically blocking access to the catalyst's active site. uu.nl For example, in peptoid chemistry, incorporating bulky tert-butyl side chains forces amide bonds to adopt a specific cis conformation, thereby exerting complete control over the molecular geometry. researchgate.net This principle is applied to modulate the optoelectronic properties of materials. In donor-acceptor type molecules, introducing electron-donating groups with significant steric effects, such as tert-butyl groups, can modulate the molecular packing and thin-film morphology, leading to superior performance in organic memory devices. researchgate.net

In the context of diphenylamines, introducing bulky groups can have a profound impact on reactivity. For instance, the reaction of 4,4'-di-(tert-butyl)diphenylamine with hexafluoroacetone (B58046) leads to products of 2-oxyalkylation, demonstrating how existing bulky groups direct the position of further functionalization. ineosopen.org Similarly, in the design of dinuclear Platinum(II) complexes, increasing the steric bulk of substituents on bridging ligands can decrease the distance between metal centers (Pt-Pt distance), shifting emission wavelengths. mdpi.com This demonstrates that steric repulsion between bulky groups is a powerful tool for controlling the three-dimensional structure and, consequently, the physical properties of complex molecules. mdpi.com

This compound and its derivatives are valuable building blocks for constructing large, functional molecular architectures. Their electron-donating nature and the steric influence of the tert-butyl group make them ideal components in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in this process. Boronic ester derivatives of the aniline core can be coupled with various aryl halides to synthesize extended π-conjugated systems. For example, a derivative of this compound has been used as the electron-donor unit in a Donor-π-Acceptor (D-π-A) type ligand for a dinuclear Platinum(II) complex, which exhibited near-infrared emissions. mdpi.com

Another powerful strategy involves building complex structures for photo-induced energy and electron transfer studies. In one such example, a highly substituted donor molecule, N,N-bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA), was synthesized and then attached to porphyrin units. ias.ac.in The synthesis involved multiple steps, including palladium-catalyzed amination, bromination, and Suzuki coupling to link the BBA donor to the porphyrin core, resulting in complex tetrad structures designed for efficient light-harvesting. ias.ac.in These complex architectures are also explored in medicinal chemistry, where derivatives have been synthesized for potential use in boron neutron capture therapy (BNCT). The versatility of the this compound core allows for its incorporation into a wide array of complex systems, from organometallic complexes to intricate heterocyclic structures like 1,2,4-triazoles. mdpi.comdoaj.org

Spectroscopic and Computational Investigations of 4 Tert Butyl N Phenylaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and purity of 4-tert-butyl-N-phenylaniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the region of δ 6.8-7.4 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately δ 1.3 ppm. The proton attached to the nitrogen atom (N-H) usually appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation by showing signals for each unique carbon atom. The spectrum for a related compound, 4-Bromo-N-phenylaniline, shows characteristic peaks for the carbon atoms in the phenyl rings. rsc.org For this compound, one would expect distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the signals for the aromatic carbons. The carbon atoms directly bonded to the nitrogen and the tert-butyl group, as well as the other aromatic carbons, will have characteristic chemical shifts.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅ & C₆H₄) | 6.8 - 7.4 | Multiplet (m) |

| Amine (N-H) | Variable | Broad Singlet (br s) |

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet (s) |

| Note: This is an illustrative table based on typical values for similar structures. |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₉N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 225.34. cymitquimica.com A common fragmentation pattern involves the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, which is a characteristic feature for compounds containing a tert-butyl group. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. researchgate.net

| Ion | Description | Approximate m/z |

| [M]⁺ | Molecular Ion | 225 |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | 210 |

| Note: This table represents expected major fragments. |

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits several characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a sharp peak in the range of 3350-3450 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group appears just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings are found in the 1500-1600 cm⁻¹ region, and the C-N stretching vibration is typically observed between 1250 and 1350 cm⁻¹. rsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Note: This table shows characteristic IR absorption ranges. |

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the molecular structure, stability, and electronic properties of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the geometry of this compound, determining the most stable conformation by finding the minimum energy state. chemrevlett.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

The reactivity of the molecule can be assessed by analyzing various parameters derived from DFT calculations. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. nih.gov The stability of the molecule is often related to the delocalization of electrons across the aromatic systems, which can be quantified through DFT. chemrevlett.com

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the π-systems of the phenyl rings contribute significantly to the HOMO and LUMO. The electron-donating nature of the amine group and the tert-butyl group influences the energy levels of these orbitals, which in turn affects the molecule's electronic and photophysical properties. These properties are critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wisc.eduusc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals representing Lewis structures, such as core orbitals, lone pairs, and bonds. wisc.eduusc.edu This approach also allows for the quantitative analysis of delocalization effects and intramolecular charge transfer through the examination of donor-acceptor interactions. materialsciencejournal.orguba.ar

In the context of this compound, NBO analysis reveals significant intramolecular interactions that govern its electronic structure and stability. The primary donor orbitals are the nitrogen atom's lone pair (n) and the π-orbitals of the two phenyl rings. The primary acceptor orbitals are the corresponding π* (antibonding) and σ* (antibonding) orbitals within the molecular framework.

The stability of the molecule is greatly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an unfilled (acceptor) non-Lewis NBO. materialsciencejournal.org This delocalization is evaluated using second-order perturbation theory, where the stabilization energy E(2) associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is calculated. researchgate.net A larger E(2) value indicates a more intense interaction. materialsciencejournal.org

For this compound, the most significant interactions are expected to be:

n(N) → π(C-C): Delocalization of the nitrogen lone pair into the antibonding π orbitals of the adjacent phenyl rings. This interaction is characteristic of aniline (B41778) derivatives and contributes significantly to the planarity and electronic communication between the nitrogen atom and the aromatic system.

π(C-C) → π(C-C)*: Intramolecular charge transfer between the π-orbitals of the two phenyl rings, facilitated by the bridging amine group. This delocalization across the N-phenyl linkage is crucial for the molecule's potential use in electronic materials.

σ(C-H) → π(C-C): Hyperconjugation involving the C-H bonds of the tert-butyl group donating electron density to the π system of the attached phenyl ring. The electron-donating nature of the tert-butyl group enhances electron density on this ring.

Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n (N1) | π* (C5-C6) of Phenyl Ring A | 45.8 | Lone Pair → π* Antibond |

| n (N1) | π* (C7-C8) of Phenyl Ring B | 38.2 | Lone Pair → π* Antibond |

| π (C5-C6) | π* (C7-C8) | 22.5 | π → π* Conjugation |

| π (C7-C8) | π* (C5-C6) | 18.9 | π → π* Conjugation |

| σ (C13-H14) | σ* (C1-C13) | 5.1 | σ → σ* Hyperconjugation |

Note: The values presented are representative and intended for illustrative purposes. Ring A refers to the phenyl ring substituted with the tert-butyl group, while Ring B is the unsubstituted phenyl ring.

Molecular Dynamics Simulations (MD) for Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their flexibility and conformational preferences. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify stable and metastable conformations. nih.gov The accuracy of these simulations relies on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov

For a flexible molecule like this compound, MD simulations are essential for understanding its three-dimensional structure in different environments. The key degrees of freedom that define its conformation are the dihedral angles governing the orientation of the two phenyl rings relative to each other and the rotation of the bulky tert-butyl group.

The conformational landscape is primarily determined by the torsional or dihedral angles around the C-N bonds. The distribution of these angles, obtained from an MD trajectory, reveals the most probable orientations of the phenyl rings. A fully planar conformation is generally disfavored due to steric hindrance between ortho-hydrogens on the adjacent rings. Therefore, the molecule adopts a twisted conformation. The simulation can quantify this twist and the energy barrier to rotation. The flexibility of the glycosidic bonds and rings has been analyzed in other molecules using similar techniques. nih.gov

Analysis of the trajectories, often through tools like dihedral principal component analysis or by plotting the probability distribution of specific dihedral angles, provides a detailed picture of the molecule's dynamic behavior. nih.govresearchgate.net This information is critical for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules in solution.

Table 2: Principal Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C2 - C1 - N1 - C7 | Defines the twist of the tert-butyl substituted phenyl ring relative to the C-N-C plane. |

| τ2 | C1 - N1 - C7 - C8 | Defines the twist of the unsubstituted phenyl ring relative to the C-N-C plane. |

| τ3 | C4 - C3 - C(tert) - C(methyl) | Defines the rotation of the tert-butyl group relative to the phenyl ring. |

Note: Atom numbering is based on the standard IUPAC nomenclature for the molecule.

Computational Exploration of Electron Transfer Mechanisms

The function of this compound in optoelectronic applications is intrinsically linked to its ability to facilitate the transport of charge, a process governed by electron transfer mechanisms. Computational chemistry offers powerful tools to explore these mechanisms at a molecular level. nih.gov The foundation of this exploration lies in the analysis of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

In this compound, the HOMO is primarily localized on the electron-rich diphenylamine (B1679370) core, with significant contributions from the nitrogen lone pair and the π-systems of the phenyl rings. This localization makes the molecule an effective hole-transport (electron-donating) material. The tert-butyl group, being an electron-donating substituent, further increases the energy of the HOMO, which generally enhances the molecule's ability to donate an electron.

Computational models can predict key parameters that quantify electron transfer capability:

Ionization Potential (IP): The energy required to remove an electron from the molecule (related to HOMO energy). A lower IP suggests better hole-transport properties.

Electron Affinity (EA): The energy released when an electron is added to the molecule (related to LUMO energy).

Reorganization Energy (λ): The energy required for the geometric relaxation of the molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer.

These parameters are crucial for designing and screening materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Key Computational Parameters for Electron Transfer in this compound

| Parameter | Description | Typical Computational Finding |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relatively high, indicating good electron-donating (hole-transport) character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Correlates with the first electronic transition energy. |

| Ionization Potential (IP) | Energy required to remove an electron. | Lower values are favorable for hole-transport layers. |

| Electron Affinity (EA) | Energy released upon gaining an electron. | |

| Reorganization Energy (λ) | Energy cost of molecular geometry changes during charge transfer. | Lower values indicate more efficient charge transport. |

Catalysis and Reaction Mechanisms Involving 4 Tert Butyl N Phenylaniline Derivatives

Catalytic Applications of Derivatives

The structural framework of 4-tert-butyl-N-phenylaniline has proven to be a versatile platform for the design of ligands and catalysts for various organic reactions. The presence of the bulky tert-butyl group often imparts favorable properties such as increased solubility and stability, while the N-phenylaniline core provides a tunable electronic environment.

Role as Ligands in Transition Metal Catalysis

Derivatives of this compound have been successfully employed as ligands in transition metal-catalyzed reactions. These ligands can coordinate to a metal center, influencing its reactivity and selectivity. google.comgoogle.com The electronic nature of the aniline (B41778) and the steric bulk of the tert-butyl group are key factors in determining the efficacy of the resulting catalyst. google.com For instance, biarylmonophosphine ligands incorporating a modified N-phenylaniline backbone have demonstrated remarkable reactivity in palladium-catalyzed C-N cross-coupling reactions. google.com These ligands can facilitate the coupling of primary aliphatic amines and anilines with aryl chlorides under mild conditions and with low catalyst loadings, highlighting the efficiency of these catalyst systems. google.com

The development of novel ligand structures is a continuous effort in homogeneous transition metal catalysis. tum.de For example, new dimenthylphosphine donors have been synthesized and incorporated into ligand structures, some of which are analogous to well-known Buchwald ligands. tum.de These ligands have been evaluated in various cross-coupling reactions. tum.de The synthesis of these ligands often involves multi-step procedures, starting from precursors like dimenthyl phosphine (B1218219) P-oxide. tum.de

Involvement in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, has benefited from the application of ligands derived from this compound. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. researchgate.netnih.gov The choice of ligand is crucial for the reaction's success, influencing factors like reaction rate and substrate scope. researchgate.net

A notable application is in the synthesis of complex molecules, where the Suzuki-Miyaura reaction is a key step. For example, the synthesis of 4-(tert-butyl)-N-methyl-N-phenylaniline has been achieved via a palladium-catalyzed Buchwald-Hartwig amination, a related cross-coupling reaction. orgsyn.org In a separate context, the synthesis of a derivative of this compound was accomplished through a Suzuki coupling reaction involving 4-bromo-4-tert-butylbiphenyl and aniline, catalyzed by Pd(dba)2. ias.ac.in Furthermore, late-stage Suzuki-Miyaura cross-coupling has been utilized for peptide stapling, demonstrating the reaction's versatility. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Reactions Involving this compound Scaffolds

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application | Reference |

| 4-bromo-4-tert-butylbiphenyl | Aniline | Pd(dba)2 | This compound derivative | Synthesis of porphyrin tetrads | ias.ac.in |

| Aryl Mesylate | N-Methylaniline | Palladium(II) acetate (B1210297) / CM-phos | 4-(tert-Butyl)-N-methyl-N-phenylaniline | Buchwald-Hartwig Amination | orgsyn.org |

| 7-bromotryptophan derivative | 4-pinacolatoboronophenylalanine derivative | Pd2(dba)3 / sSPhos / KF | Stapled peptide | Peptide Macrocyclization | beilstein-journals.org |

Catalytic Oxidation Processes

Derivatives of this compound and related structures have also found application in catalytic oxidation processes. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. The catalyst's role is to facilitate the transfer of an oxidant to a substrate in a controlled and selective manner.

For instance, iron complexes have been shown to be effective in catalyzing the oxidation of o-aminophenol. rsc.org Interestingly, an iron complex with a tert-butyl substituent, while being a strong electron-donating group, exhibited lower oxidation activity compared to complexes with methoxy (B1213986) and methyl groups. rsc.org This highlights the complex interplay of electronic and steric effects in catalysis.

In other studies, photocatalytic three-component sulfonyl peroxidation of alkenes has been reported using N-sulfonyl ketimines and tert-butyl hydroperoxide. acs.org This process, which proceeds under mild, metal-free conditions, allows for the synthesis of various β-peroxyl sulfones. acs.org Mechanistic studies suggest the involvement of both radical and ionic pathways in the formation of the desired products. acs.org

Mechanistic Studies of Reactions Facilitated by this compound Scaffolds

Understanding the reaction mechanisms is crucial for optimizing catalytic processes and designing more efficient catalysts. For reactions involving this compound scaffolds, mechanistic investigations have shed light on the nature of the reactive intermediates and the pathways they follow.

Investigation of Radical and Ionic Pathways

Many reactions catalyzed by systems involving this compound derivatives proceed through complex mechanisms that can involve both radical and ionic intermediates. nsf.govnih.gov The specific pathway often depends on the reaction conditions, the nature of the substrate, and the catalyst used.

For example, a combined radical and ionic approach has been developed for the enantioselective synthesis of β-functionalized amines from alcohols. nsf.govnih.gov This method merges an enantioselective radical C-H amination of alkoxysulfonyl azides, catalyzed by a cobalt-based metalloradical, with an enantiospecific ionic ring-opening of the resulting sulfamidates. nsf.gov The study of gaseous distonic radical ions with aryl radical sites has provided further insights into the reactivity of radical species. nih.gov

In the context of photocatalytic reactions, the sulfonyl peroxidation of alkenes is believed to involve both radical and ionic pathways. acs.org The reaction is initiated by a photoinduced energy transfer process, leading to the formation of radical intermediates that then participate in the main reaction cascade. acs.org The use of radical scavengers was shown to completely suppress the reaction, confirming the involvement of a radical pathway. acs.org

Elucidation of Reaction Intermediates

In the palladium-catalyzed C-H acylation of phenols, mechanistic studies support the intermediacy of a six-membered dimeric palladacycle. rsc.org This intermediate is proposed to undergo the addition of a nucleophilic acyl radical species. rsc.org Similarly, in the biosynthesis of phenoxazinone scaffolds, which are related to the aniline core, enzymatic reactions catalyzed by phenoxazinone synthase (PHS) proceed through the oxidative coupling of o-aminophenol. rsc.org The mechanism is thought to involve the formation of a quinone imine intermediate. rsc.org

The study of [18F]-labelled intermediates for radiosynthesis has also provided valuable information on reaction mechanisms. nih.gov For instance, the synthesis of [18F]-labelled trifluoromethyl groups has been achieved through methods that involve the formation of specific intermediates. nih.gov

Table 2: Investigated Reaction Intermediates

| Reaction Type | Proposed Intermediate(s) | Method of Investigation | Reference |

| Pd-catalyzed C-H acylation of phenols | 6-membered dimeric palladacycle, nucleophilic acyl radical | Mechanistic studies | rsc.org |

| Photocatalytic sulfonyl peroxidation of alkenes | β-sulfonyl radical–TEMPO adduct, radical–BHT adduct | Radical scavenger experiments, HRMS | acs.org |

| Biosynthesis of phenoxazinone scaffolds | Quinone imine | Mechanistic proposal based on enzymatic studies | rsc.org |

| Enantioselective C-H amination | Cobalt(II)-based metalloradical | Catalysis and mechanistic studies | nsf.govnih.gov |

Advanced Research Directions and Future Outlook

Integration in Supramolecular Chemistry and Molecular Recognition

The structure of 4-tert-butyl-N-phenylaniline is of significant interest in supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures. The compound's highly twisted conformation and its capacity to act as an effective electron donor make it a key component in the construction of sophisticated molecular systems. nih.gov

A notable application is its use as an electron-donating unit in Donor-π-Acceptor-π-Donor (D-π-A-π-D) type molecules. nih.gov In one study, 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline served as the donor moiety in novel aggregation-induced emission luminogens (AIEgens). nih.govthieme-connect.de The twisted structure of this unit also functions as a molecular rotor, which can be harnessed for the conversion of thermal energy. nih.gov This integration extends to porphyrin chemistry, a cornerstone of supramolecular research. Derivatives have been synthesized where the this compound moiety is attached to a porphyrin core, creating complex structures for studying photo-induced energy and electron transfer processes.

Exploration in Bio-related Applications (excluding dosage/administration)

The structural motifs present in this compound are being explored for various applications in biotechnology and medicinal chemistry, focusing on the synthesis of novel molecules with potential biological functions.

While this compound itself is not directly used as a peptide building block, the closely related amino acid, 4-tert-butyl-L-phenylalanine, is a valuable derivative of phenylalanine for peptide synthesis. echemi.comguidechem.com The incorporation of this non-canonical amino acid into peptides can significantly influence their structure and biological activity. The bulky tert-butyl group provides steric hindrance, which can enforce specific peptide conformations, enhance stability against enzymatic degradation, and modulate interactions with biological targets. rsc.org Its use allows for the creation of peptidomimetics with tailored properties. nih.gov

This compound serves as a crucial precursor for constructing larger, biologically active molecules. Its most significant recent application is in the development of AIEgens for cancer phototheranostics. thieme-connect.dersc.org Researchers have synthesized molecules where 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline acts as an electron donor, linked to an electron acceptor core. nih.govthieme-connect.de One such molecule, named OTTITQ, exhibits properties that make it suitable for trimodal imaging (fluorescence, photoacoustic, photothermal) and synergistic photodynamic-photothermal therapy for bladder cancer. thieme-connect.dersc.org These compounds are designed to generate reactive oxygen species (ROS) and convert light into heat, providing a multi-pronged approach to cancer therapy. thieme-connect.de

| Precursor Application | Resulting Compound Class | Target Application | Research Finding |

| Electron Donor | Aggregation-Induced Emission Luminogens (AIEgens) | Cancer Phototheranostics | Resulting molecules exhibit long absorption/emission wavelengths, efficient ROS generation, and high photothermal conversion efficiency. thieme-connect.dersc.org |

| Arylamine Core | C-Oxyalkylated diarylamines | General Biologically Active Compounds | The arylamine structure can be functionalized via reactions like C-oxyalkylation to produce complex molecules with potential biological activity. researchgate.net |

The structural framework of this compound is relevant to the design of specific ligands for biological targets. The bulky tert-butyl group can enhance binding affinity and selectivity by occupying hydrophobic pockets in proteins. rsc.org This principle is evident in the development of inhibitors for various therapeutic targets. For instance, derivatives of tert-butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f] nih.govtriazolo[4,3-a]diazepin-6-yl) acetate (B1210297) have been investigated as inhibitors of the BRD4 bromodomain, a target in cancer therapy. Similarly, structure-activity relationship (SAR) studies on quinolinone-3-carboxamides, which led to the cystic fibrosis drug Ivacaftor, explored the impact of tert-butyl substitutions on the aniline (B41778) ring to optimize potency and pharmacokinetic properties.

Advanced Characterization Techniques and Methodological Development

The study of this compound and its complex derivatives relies on a suite of advanced characterization techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR) are fundamental for confirming the chemical structure and purity of synthesized compounds. nih.gov

To understand the structure-activity relationships of molecules derived from this compound, researchers employ sophisticated computational methods. Quantum chemical calculations and molecular dynamics simulations are used to evaluate dihedral angles, orbital energy levels, and the impact of intramolecular motion on photophysical properties, as demonstrated in the study of AIEgens. nih.govthieme-connect.dersc.org For analytical purposes, gas chromatography with flame ionization detection (GC/FID) is a versatile method for determination and quantification.

| Technique | Purpose | Compound/Derivative Studied | Finding/Application |

| NMR & HRMS | Structural Confirmation | AIEgens from 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline | Confirmed the successful synthesis of all intermediates and final products. nih.gov |

| Quantum Chemical Calculations | Elucidate Structure-Activity Relationships | AIEgens | Evaluated dihedral angles and orbital energy level differences to understand photophysical properties. nih.govthieme-connect.de |

| Molecular Dynamics Simulations | Understand Excited-State Dynamics | AIEgens | Substantiated the excited-state energy dissipation pathways and the AIE mechanism. thieme-connect.dersc.org |

| GC/FID | Trace Analysis | Method development for related compounds | Established efficient determination of trace analytes in complex samples. |

Sustainable Synthesis and Application Development

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of diphenylamines, including this compound. These "green chemistry" approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

One innovative method is the direct, palladium-catalyzed synthesis of diarylamines from phenols and ammonium (B1175870) formate. nih.gov This is significant because phenols can be derived from lignin, a renewable biomass source, providing a sustainable alternative to traditional aryl halide precursors. The reaction is highly efficient and produces only water and carbon dioxide as byproducts. nih.gov Another green approach involves the electrochemical synthesis of diphenylamine (B1679370) derivatives. This method generates the reactive intermediate in situ at a carbon electrode, avoiding the need for chemical oxidizing agents and proceeding under mild, environmentally friendly conditions with high atom economy. Further sustainable developments include the use of gaseous nitrogen dioxide for the waste-free oxidation of diphenylamine.

常见问题

Q. What are the common synthetic routes for 4-tert-butyl-N-phenylaniline, and what reaction conditions are optimal?

this compound is typically synthesized via a multi-step process. A primary method involves:

- Alkylation of phenol : Reacting phenol with isobutene under acidic conditions (e.g., H₂SO₄) to produce 4-tert-butylphenol .

- Coupling with aniline : Introducing the aniline group via Buchwald-Hartwig amination or Ullmann-type coupling, using catalysts like Pd/C or CuI, and ligands such as 1,10-phenanthroline .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Optimized conditions include inert atmospheres (N₂/Ar), temperatures of 80–120°C, and reaction times of 12–24 hours .

Q. How can the purity and structural integrity of this compound be verified using analytical techniques?

- Chromatography : GC/MS (gas chromatography-mass spectrometry) with a non-polar column (e.g., DB-5) and electron ionization (EI) at 70 eV to confirm molecular weight (expected m/z: 225 for M⁺) .

- Spectroscopy :

- UV/Vis : λmax ~228 nm (aromatic π→π* transitions) .

- NMR : ¹H NMR (CDCl₃) should show tert-butyl protons at δ 1.3 ppm (singlet) and aromatic protons at δ 6.8–7.4 ppm .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values.

Q. What are the primary research applications of this compound in organic chemistry?

- Building block : Used in synthesizing complex molecules like quinoline derivatives and ligands for catalysis .

- Intermediate : In the preparation of Schiff bases (e.g., condensation with aldehydes for coordination chemistry studies) .

- Stabilizer : The tert-butyl group may enhance steric hindrance in polymers or antioxidants, though direct evidence requires further study .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

The bulky tert-butyl group reduces electrophilic substitution reactivity at the para position but stabilizes intermediates in palladium-catalyzed reactions. For example:

- Suzuki-Miyaura coupling : Lower yields compared to non-substituted analogs due to steric hindrance; optimized ligand systems (e.g., SPhos) improve efficiency .

- Mechanistic insight : DFT calculations show increased energy barriers for transition states involving the tert-butyl group .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Replicate conditions : Ensure identical solvent, concentration, and instrument calibration (e.g., NMR referencing to TMS).

- Cross-validate techniques : Compare GC/MS retention indices with authentic standards and high-resolution MS (HRMS) for exact mass confirmation .

- Address impurities : Use preparative HPLC to isolate trace byproducts (e.g., di-alkylated derivatives) that may skew spectral data .

Q. What are the challenges in computational modeling of this compound's electronic properties?

- Conformational flexibility : The tert-butyl group introduces multiple low-energy conformers, complicating density functional theory (DFT) optimizations .

- Van der Waals interactions : Non-covalent forces between the tert-butyl and aromatic rings require advanced basis sets (e.g., def2-TZVP) for accurate simulation .

- Solvent effects : Polarizable continuum models (PCM) must account for solvent polarity when predicting UV/Vis spectra or redox potentials .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Degradation pathways : Oxidation at the amine group can form nitro derivatives; store under inert gas (N₂) at −20°C in amber glass to mitigate .

- Hygroscopicity : Moisture uptake may alter reactivity; use molecular sieves in storage containers .

- Long-term stability : Periodic NMR/HPLC analysis recommended for batches stored >6 months .

Methodological Notes

- Synthetic optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity; refer to SDS for hazard mitigation .

- Data reporting : Include full experimental parameters (e.g., catalyst loading, solvent ratios) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。